Cas no 70559-01-2 (2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-[2,3,6-trideoxy-3-(dimethylamino)hexopyranosyl]hexopyranoside)

2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-[2,3,6-trideoxy-3-(dimethylamino)hexopyranosyl]hexopyranoside structure
70559-01-2 structure
Nome del prodotto:2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-[2,3,6-trideoxy-3-(dimethylamino)hexopyranosyl]hexopyranoside
Numero CAS:70559-01-2
MF:C36H48N2O11
MW:684.773131370544
CID:1744637
PubChem ID:153262

2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-[2,3,6-trideoxy-3-(dimethylamino)hexopyranosyl]hexopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-[2,3,6-trideoxy-3-(dimethylamino)hexopyranosyl]hexopyranoside
    • Roseorubicin B
    • 10-[4-(dimethylamino)-5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • CHEBI:197961
    • 70559-01-2
    • BRN 1417572
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-ethyl-1,6,8,11-tetrahydroxy-7-((2,3,6-trideoxy-3-(dimethylamino)-4-O-(2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, (7R-trans)-
    • 10-(4-(dimethylamino)-5-(4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl)oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • DTXSID00990790
    • Inchi: InChI=1S/C36H48N2O11/c1-8-36(45)13-12-19-26(33(44)28-27(31(19)42)32(43)25-18(30(28)41)10-9-11-22(25)39)35(36)49-24-15-21(38(6)7)34(17(3)47-24)48-23-14-20(37(4)5)29(40)16(2)46-23/h9-11,16-17,20-21,23-24,29,34-35,39-40,42,44-45H,8,12-15H2,1-7H3
    • Chiave InChI: ARWQKOSWMQNCLS-UHFFFAOYSA-N
    • Sorrisi: CCC1(O)CCc2c(O)c3C(=O)c4c(O)cccc4C(=O)c3c(O)c2C1OC1CC(C(OC2CC(C(O)C(C)O2)N(C)C)C(C)O1)N(C)C

Proprietà calcolate

  • Massa esatta: 684.32581035g/mol
  • Massa monoisotopica: 684.32581035g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 7
  • Complessità: 1210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 179Ų
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.